molecular formula C22H21ClFN7 B11285674 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B11285674
分子量: 437.9 g/mol
InChIキー: USSIKOBWMUSMIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and antimicrobial properties. The structure features a 1-methylpyrazole fused to a pyrimidine core, substituted at position 6 with a 4-(3-chlorophenyl)piperazine group and at position 4 with a 4-fluorophenylamine moiety. The 3-chlorophenyl group on the piperazine and the 4-fluorophenylamine are critical for modulating receptor affinity and metabolic stability .

特性

分子式

C22H21ClFN7

分子量

437.9 g/mol

IUPAC名

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClFN7/c1-29-21-19(14-25-29)20(26-17-7-5-16(24)6-8-17)27-22(28-21)31-11-9-30(10-12-31)18-4-2-3-15(23)13-18/h2-8,13-14H,9-12H2,1H3,(H,26,27,28)

InChIキー

USSIKOBWMUSMIM-UHFFFAOYSA-N

正規SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl

製品の起源

United States

準備方法

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times for piperazine coupling, achieving 70% yield vs. 12 hours conventionally.

Solid-Phase Synthesis

Immobilizing the pyrazolo[3,4-d]pyrimidine core on Wang resin enables iterative functionalization, though yields drop to 40–50% due to steric hindrance.

Challenges and Solutions

  • Regioselectivity : Competing N7 vs. N1 methylation is mitigated by pre-installing the methyl group.

  • Solubility Issues : DMA/EtOH mixtures (3:1) enhance solubility during piperazine coupling.

  • Byproducts : Unreacted 4-fluoroaniline is removed via acid-base extraction (1M HCl wash).

化学反応の分析

反応の種類

6-[4-(3-クロロフェニル)ピペラジン-1-イル]-N-(4-フルオロフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、以下が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりヒドロキシル化誘導体の形成につながる可能性があり、一方、還元により脱塩素化または脱フッ素化生成物を生じさせる可能性があります .

科学的研究の応用

6-[4-(3-クロロフェニル)ピペラジン-1-イル]-N-(4-フルオロフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、いくつかの科学研究の応用があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 細胞プロセスを研究するための生化学プローブとしての可能性について調査されています。

    医学: 抗癌剤、抗ウイルス剤、抗菌剤としての可能性について調査されています。

    工業: 新しい材料と化学プロセスの開発に利用されています .

作用機序

類似化合物の比較

類似化合物

類似化合物との比較

Substituent Variations in Piperazine and Aryl Groups

Key structural differences among analogues lie in the piperazine substituents and the aryl amine groups. Below is a comparative analysis:

Compound Name Piperazine Substituent Aryl Amine Substituent Molecular Formula Molecular Weight Key References
Target Compound 4-(3-Chlorophenyl) 4-Fluorophenyl C23H21ClFN7 462.91*
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 4-Benzyl 3-Chloro-4-methoxyphenyl C24H26ClN7O 463.96
N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine 4-Methyl 4-Chlorophenyl C22H22ClN7 419.90
N-(3,4-Dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine 4-Phenyl 3,4-Dimethylphenyl C29H29N7 475.60

*Calculated based on molecular formula.

Key Observations :

  • The 4-phenylpiperazine in increases aromaticity, which may improve π-π stacking in hydrophobic pockets.
  • Aryl Amine Variations :
    • The 4-fluorophenyl group in the target compound balances electronegativity and metabolic resistance, whereas 4-chlorophenyl () offers stronger electron withdrawal but lower bioavailability.
    • Methoxy groups () improve solubility but may reduce membrane permeability.

Pharmacological Implications

  • Selectivity : The 3-chlorophenylpiperazine moiety may enhance selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents .
  • Metabolic Stability : The 4-fluorophenyl group reduces oxidative metabolism, extending half-life compared to chlorophenyl analogues .
  • Solubility : Methoxy or pyranyl substituents () improve aqueous solubility but may compromise blood-brain barrier penetration.

生物活性

The compound 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClFN4C_{20}H_{22}ClFN_4 with a molecular weight of approximately 374.87 g/mol. The presence of a piperazine moiety and halogenated phenyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition.

Research indicates that compounds similar to this pyrazolo-pyrimidine derivative often exhibit their biological activity through the inhibition of specific kinases involved in cell signaling pathways. The following mechanisms have been identified:

  • Tyrosine Kinase Inhibition : The compound has shown modest inhibitory activity against several tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, studies have reported IC50 values for related compounds against kinases such as c-Src (IC50 = 60.4 μM) and Btk (IC50 = 90.5 μM) .
  • Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and breast carcinoma cells. For example, one study reported that certain derivatives inhibited cell proliferation by up to 90% at concentrations around 50 μM .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of the compound and its analogs:

Study Cell Line IC50 (μM) Activity
Study ACCRF-CEM (Leukemia)21.7 - 192.1Antiproliferative
Study BSK-OV-3 (Ovarian)50Inhibition of proliferation
Study CMDA-MB-231 (Breast)Not specifiedModest activity against tyrosine kinases
Study DHT-29 (Colon)50Significant inhibition

Case Studies

  • Antitumor Activity : A series of pyrazolo-pyrimidine derivatives were evaluated for their antitumor properties in a study where one compound exhibited an IC90 value indicating potent activity against Mycobacterium tuberculosis, suggesting broader therapeutic applications .
  • Kinase Profiling : Extensive kinase profiling revealed that the compound selectively inhibits specific kinases while showing minimal activity against others, indicating a potential for targeted therapy with reduced side effects .
  • Cytotoxicity Assessment : Cytotoxicity tests on HEK-293 cells indicated that some derivatives are non-toxic at therapeutic concentrations, which is crucial for developing safe anticancer agents .

Q & A

Q. What are the standard synthetic protocols for preparing 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer: The synthesis involves multi-step reactions:

Core pyrazolo[3,4-d]pyrimidine formation : Cyclization of substituted pyrazole precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol or acetonitrile) .

Piperazine coupling : Reaction of the core structure with 3-chlorophenylpiperazine using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) .

Fluorophenyl substitution : Amine displacement at the pyrimidine C4 position with 4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
Key considerations :

  • Solvent purity (e.g., dry acetonitrile) to avoid side reactions.
  • Reaction time optimization (e.g., 48–72 hours for piperazine coupling) to maximize yield .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core formationEthanol, 80°C, 24h65–70
Piperazine couplingDCM, DCC, RT, 48h55–60
Fluorophenyl substitutionDMF, K₂CO₃, 60°C, 12h70–75

Q. How is the compound characterized for structural validation?

Answer: Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., piperazine NH protons at δ 2.8–3.2 ppm; aromatic protons for fluorophenyl at δ 6.8–7.2 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., m/z 493.16 [M+H]+) .
  • IR spectroscopy : Identify key functional groups (e.g., C-Cl stretch at 750 cm⁻¹, C-F stretch at 1220 cm⁻¹) .
    Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine region .

Advanced Research Questions

Q. How does the compound interact with serotonin/dopamine receptors, and what experimental models validate its selectivity?

Answer: The compound’s piperazine and fluorophenyl moieties confer affinity for serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors. Methodological approaches :

  • Radioligand binding assays : Use [³H]spiperone (D₂) and [³H]ketanserin (5-HT₂A) to measure IC₅₀ values (e.g., IC₅₀ = 12 nM for D₃) .
  • Functional assays : cAMP accumulation assays in HEK293 cells transfected with receptor subtypes to assess agonism/antagonism .
    Data contradiction : Discrepancies in receptor affinity between in vitro and in vivo models may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Use microdialysis in rodent brains to correlate receptor occupancy with plasma concentrations .

Q. Table 2: Receptor Binding Profiles

ReceptorIC₅₀ (nM)Assay TypeReference
D₃12 ± 2Radioligand (HEK293)
5-HT₁A45 ± 5cAMP assay
5-HT₂A85 ± 10Radioligand (CHO-K1)

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

Answer:

  • Structural modifications :
    • Replace the methyl group at the pyrazole N1 position with bulkier substituents (e.g., cyclopropyl) to reduce CYP3A4-mediated oxidation .
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the fluorophenyl ring to enhance metabolic resistance .
  • In vitro assays :
    • Liver microsomal stability tests (human/rat) to quantify t₁/₂ (e.g., t₁/₂ increased from 1.2h to 4.5h with cyclopropyl substitution) .
    • Parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion .

Q. How do crystallographic studies resolve ambiguities in the compound’s binding mode to target proteins?

Answer:

  • X-ray crystallography : Co-crystallize the compound with purified receptor fragments (e.g., D₃ receptor extracellular loop) to identify key interactions:
    • Chlorophenyl group forms π-π stacking with Tyr364.
    • Fluorophenyl amine hydrogen-bonds with Asp110 .
  • Contradiction resolution : Conflicting docking predictions (e.g., piperazine orientation) are resolved via cryo-EM structures at 2.8 Å resolution .

Q. What in vivo models are suitable for evaluating its neuropsychiatric effects?

Answer:

  • Rodent models :
    • Forced swim test (FST) for antidepressant-like activity (dose range: 10–30 mg/kg, i.p.) .
    • Prepulse inhibition (PPI) for antipsychotic efficacy (e.g., 50% reduction in PPI deficit at 20 mg/kg) .
  • Dosing considerations :
    • Pharmacokinetic profiling (AUC, Cmax) to align dosing with receptor occupancy windows .

Q. Methodological Challenges

  • Synthetic scalability : Multi-step synthesis (≥5 steps) limits batch yields to <50%. Mitigate via flow chemistry for piperazine coupling .
  • Off-target effects : Use CRISPR-engineered receptor knockout models to isolate target-specific responses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。